N3-Methylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-Methylpyridine-3,4-diamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 4th positions and a methyl group at the nitrogen atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N3-Methylpyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nitration of pyridine-3,4-diamine, followed by reduction. The nitration is typically carried out using nitric acid in the presence of sulfuric acid, and the reduction can be achieved using hydrogen gas over a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro-pyridine derivatives. This method is preferred due to its efficiency and scalability. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N3-Methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as chlorine or bromine are often employed.
Major Products: The major products formed from these reactions include nitroso-pyridine, nitro-pyridine, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N3-Methylpyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N3-Methylpyridine-3,4-diamine exerts its effects involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methyl group at the nitrogen atom can affect the compound’s electronic properties, altering its behavior in chemical reactions.
Comparison with Similar Compounds
- 2-Methylpyridine-3,4-diamine
- 3-Methylpyridine-4,5-diamine
- 4-Methylpyridine-2,3-diamine
Comparison: N3-Methylpyridine-3,4-diamine is unique due to the specific positioning of its amino and methyl groups. This unique structure imparts distinct reactivity and properties compared to its isomers. For instance, the presence of the methyl group at the nitrogen atom can significantly influence the compound’s basicity and nucleophilicity, making it more reactive in certain chemical reactions compared to its isomers.
Properties
IUPAC Name |
3-N-methylpyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOXRPNGUADBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902932 |
Source
|
Record name | NoName_3508 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.